molecular formula C25H42BN3O6 B1676567 MG-262 CAS No. 179324-22-2

MG-262

货号: B1676567
CAS 编号: 179324-22-2
分子量: 491.4 g/mol
InChI 键: MWKOOGAFELWOCD-FKBYEOEOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

Z-亮氨酸-亮氨酸-亮氨酸-B(OH)2 在科学研究中具有以下几种重要应用:

    化学: 用作研究蛋白酶体功能和抑制的工具。

    生物学: 用于实验以了解蛋白酶体在细胞过程中的作用。

    医学: 研究其在蛋白酶体活性失调的疾病(如癌症)中的潜在治疗应用。

    工业: 用于开发新的蛋白酶体抑制剂和相关化合物

作用机制

Z-亮氨酸-亮氨酸-亮氨酸-B(OH)2 通过与蛋白酶体的活性位点结合发挥作用,特别地抑制其胰凝乳蛋白酶活性。这种抑制阻止蛋白酶体降解靶蛋白,导致这些蛋白在细胞内积累。 由此产生的细胞压力可以诱导细胞周期停滞、凋亡和其他细胞反应 .

准备方法

合成路线和反应条件

Z-亮氨酸-亮氨酸-亮氨酸-B(OH)2 的合成涉及肽序列与硼酸部分的偶联。肽序列通常使用固相肽合成 (SPPS) 合成,这允许将氨基酸依次添加到生长的肽链中。

工业生产方法

虽然 Z-亮氨酸-亮氨酸-亮氨酸-B(OH)2 的具体工业生产方法尚未得到广泛记录,但总体方法将涉及大规模 SPPS,然后进行纯化和表征,以确保化合物的纯度和活性 .

化学反应分析

反应类型

Z-亮氨酸-亮氨酸-亮氨酸-B(OH)2 主要进行与其蛋白酶体抑制活性相关的反应。 在标准实验室条件下,它通常不参与氧化、还原或取代反应 .

常用试剂和条件

该化合物可溶于二甲基亚砜 (DMSO) 和乙醇,但不可溶于水。 它在 -20°C 储存时稳定,应在使用前立即溶解,以保持其活性 .

形成的主要产物

Z-亮氨酸-亮氨酸-亮氨酸-B(OH)2 与蛋白酶体反应形成的主要产物是抑制蛋白酶体胰凝乳蛋白酶活性的复合物。 这种抑制会导致各种下游效应,包括细胞生长停滞和诱导细胞死亡 .

相似化合物的比较

类似化合物

独特性

Z-亮氨酸-亮氨酸-亮氨酸-B(OH)2 由于其对蛋白酶体胰凝乳蛋白酶活性具有很高的效力和选择性而独一无二。 它的硼酸部分对其抑制功能至关重要,这使其与其他蛋白酶体抑制剂区分开来 .

属性

IUPAC Name

[(1R)-3-methyl-1-[[(2S)-4-methyl-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoyl]amino]butyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H42BN3O6/c1-16(2)12-20(24(31)29-22(26(33)34)14-18(5)6)27-23(30)21(13-17(3)4)28-25(32)35-15-19-10-8-7-9-11-19/h7-11,16-18,20-22,33-34H,12-15H2,1-6H3,(H,27,30)(H,28,32)(H,29,31)/t20-,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWKOOGAFELWOCD-FKBYEOEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B([C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)OCC1=CC=CC=C1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H42BN3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80170795
Record name PS-III
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80170795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

491.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179324-22-2
Record name MG-262
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179324222
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PS-III
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80170795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PS-III
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/549V4DP94W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
PS-III
Reactant of Route 2
Reactant of Route 2
PS-III
Reactant of Route 3
Reactant of Route 3
PS-III
Reactant of Route 4
Reactant of Route 4
PS-III
Reactant of Route 5
Reactant of Route 5
PS-III
Reactant of Route 6
PS-III
Customer
Q & A

Q1: What is the primary target of MG-262?

A: this compound primarily targets the 20S proteasome, specifically inhibiting its chymotrypsin-like activity. [, , , ] This inhibition disrupts the ubiquitin-proteasome system (UPS), a major protein degradation pathway in eukaryotic cells.

Q2: What are the downstream effects of this compound-mediated proteasome inhibition?

A: Inhibition of the proteasome by this compound leads to the accumulation of polyubiquitinated proteins [, ] and triggers several cellular responses, including:

  • Endoplasmic reticulum (ER) stress: The accumulation of misfolded proteins in the ER leads to ER stress. [, ]
  • Apoptosis: Prolonged ER stress and disrupted proteostasis can activate apoptotic pathways, leading to cell death. [, , ]
  • Cell cycle arrest: this compound can induce cell cycle arrest in various phases, depending on the cell type and concentration used. []
  • Inhibition of angiogenesis: Studies suggest that this compound may interfere with angiogenesis, potentially limiting tumor growth. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C24H38N4O4, and its molecular weight is 446.58 g/mol. [Not directly stated in the papers, but publicly available information]

Q4: Is there spectroscopic data available for this compound?

A4: While the provided research papers do not focus on detailed spectroscopic characterization of this compound, its structure has been confirmed using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy in previous studies. [Information based on general knowledge; not explicitly mentioned in the provided papers]

Q5: How is this compound used in research on neurodegenerative diseases?

A: this compound is employed as a tool to induce inner retinal degeneration in animal models, mimicking aspects of neurodegenerative diseases and helping researchers understand the role of the UPS in these conditions. []

Q6: Can this compound be used in cancer research?

A: Yes, this compound is a valuable tool in cancer research to study the effects of proteasome inhibition on tumor cell growth, survival, and sensitivity to other therapies. [, , ] It has shown synergistic effects with other anticancer agents like temozolomide in glioblastoma cells. []

Q7: Does this compound interact with other drugs or compounds?

A: Research indicates that certain compounds can interfere with the efficacy of this compound. For example, green tea polyphenols, specifically (-)-epigallocatechin gallate (EGCG), can directly react with this compound and block its proteasome inhibitory function. []

Q8: Are there any safety concerns regarding this compound?

A8: this compound is primarily a research tool and is not approved for clinical use in humans. [General knowledge] Further studies are required to fully elucidate its safety profile and potential long-term effects.

Q9: What are the potential future directions for this compound research?

A9: Further research on this compound is crucial to:

  • Identify potential biomarkers that can predict response to this compound treatment. []
  • Develop strategies to improve its delivery to specific targets and minimize potential side effects. []
  • Explore its potential as a therapeutic agent in combination with other drugs. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。